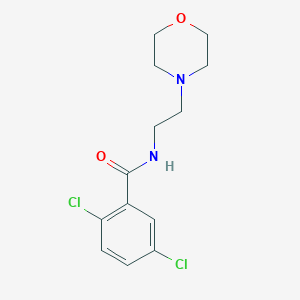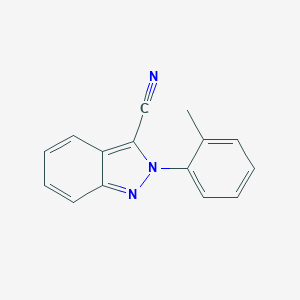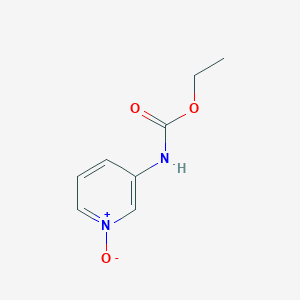
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide, also known as DMEB, is a synthetic compound that has been widely used in scientific research. DMEB is a small molecule that can easily penetrate cell membranes and interact with various cellular components.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide is not fully understood. It has been suggested that 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide can bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has been shown to selectively inhibit the activity of protein kinase CK2 by binding to its catalytic subunit.
Biochemical and Physiological Effects:
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with various cellular components. 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide is also relatively stable and can be stored for long periods of time. However, 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide can have off-target effects on other protein kinases, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide in scientific research. One direction is to study the role of protein kinase CK2 in various cellular processes such as cell differentiation and DNA repair. Another direction is to investigate the potential of 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide as a therapeutic agent for cancer and other diseases. Furthermore, the development of more selective inhibitors of protein kinase CK2 could help to elucidate its role in cellular signaling pathways.
Synthesemethoden
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide can be synthesized by reacting 2,5-dichlorobenzoyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has been used in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has also been used as a tool to study the role of protein kinases in cellular signaling pathways. It has been reported that 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide can selectively inhibit the activity of protein kinase CK2, which is involved in many cellular processes such as cell proliferation, apoptosis, and DNA repair.
Eigenschaften
Produktname |
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide |
|---|---|
Molekularformel |
C13H16Cl2N2O2 |
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-10-1-2-12(15)11(9-10)13(18)16-3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18) |
InChI-Schlüssel |
LQMUIUYYANJRRA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Löslichkeit |
41 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)




![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)

